LogP Shift of ≥0.5 Units Over Non‑Methylated 2‑(Azetidin‑3‑yl)ethanol
N‑Methylation of the azetidine ring increases the computed lipophilicity of 2‑(1‑Methylazetidin‑3‑yl)ethanol (XLogP3 = 0; vendor LogP ≈ –0.07 to 0.2) compared with the non‑methylated analog 2‑(azetidin‑3‑yl)ethanol (CAS 752956‑75‑5; logP = –1.122) [1][2]. The difference of 1.1–1.3 logP units translates to an approximately 10‑fold higher octanol‑water partition coefficient, directly influencing extraction efficiency and chromatographic retention.
| Evidence Dimension | LogP (octanol‑water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 0 (PubChem); LogP ≈ –0.07 (ChemScene); ~0.2 (vendor estimate) |
| Comparator Or Baseline | 2‑(Azetidin‑3‑yl)ethanol (CAS 752956‑75‑5): logP = –1.122 (ChemBase) |
| Quantified Difference | ΔlogP = +1.1 to +1.3 (target more lipophilic) |
| Conditions | Computed/predicted logP values from different sources; no single head‑to‑head experimental determination identified. |
Why This Matters
A logP difference of >1 unit directs compound selection when designing synthetic routes that require organic‑phase extraction or when tuning the lipophilicity of a lead series in medicinal chemistry.
- [1] PubChem. 2-(1-Methylazetidin-3-yl)ethanol. XLogP3‑AA = 0. https://pubchem.ncbi.nlm.nih.gov/compound/1363381-66-1 View Source
- [2] ChemBase. 2-(azetidin-3-yl)ethan-1-ol; logP = –1.122. http://www.chembase.cn/substance-527342.html View Source
